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  • Product: 3,4-Pentadien-1-ol, 3-methyl-
  • CAS: 18022-52-1

Core Science & Biosynthesis

Foundational

"3,4-Pentadien-1-ol, 3-methyl-" physical and chemical properties

A Chemodivergent Allenic Scaffold for Heterocyclic Synthesis [1][2] CAS: 22612-89-1 | Formula: | M.W.: 98.14 g/mol Executive Summary & Chemical Identity 3-Methyl-3,4-pentadien-1-ol is a functionalized homoallenic alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

A Chemodivergent Allenic Scaffold for Heterocyclic Synthesis [1][2]

CAS: 22612-89-1 | Formula:


 | M.W.:  98.14  g/mol 

Executive Summary & Chemical Identity

3-Methyl-3,4-pentadien-1-ol is a functionalized homoallenic alcohol characterized by a cumulated diene system tethered to a primary hydroxyl group.[1][2] Unlike simple terminal allenes, the C3-methyl substitution introduces unique steric and electronic parameters that govern its reactivity in transition-metal-catalyzed cycloisomerizations.[1][2]

This molecule serves as a critical "divergent node" in organic synthesis.[1][2] Depending on the catalyst system (Silver(I) vs. Gold(I/III)), it can be selectively cyclized into either 5,6-dihydro-2H-pyrans (via 6-endo-trig pathways) or vinyl-tetrahydrofurans (via 5-exo-trig pathways).[1][2] This tunability makes it an invaluable building block for the synthesis of polyether antibiotics, pheromones, and complex oxygenated heterocycles.[1][2]

Structural Parameters[2][3][4][5][6][7][8]
  • Allene Moiety: Terminal, 1,1-disubstituted at the distal end relative to the alcohol tether.[1][2]

  • Tether Length: Homoallenic (2 carbons between the alcohol and the allene system).[1][2]

  • Chirality: The molecule possesses axial chirality if the C3 substituent differs from the chain, though it is typically synthesized and used as a racemate unless asymmetric catalysis is employed.[1][2]

Physical & Chemical Properties

The physical profile of 3-methyl-3,4-pentadien-1-ol is typical of medium-chain unsaturated alcohols: a volatile, colorless liquid with potential instability toward radical polymerization if stored improperly.[1][2]

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure
Boiling Point 65–68 °C @ 15 mmHgExtrapolated from homologs; ~155°C @ atm
Density

g/mL
Estimated at 25°C
Refractive Index

Typical for substituted allenes
Solubility Soluble in DCM, THF, Et2O, EtOHLimited solubility in water
Flash Point ~48–50 °CFlammable (Class 3)
Stability Heat/Light SensitiveProne to polymerization; Store < -20°C

Synthesis & Manufacturing

The most robust synthetic route involves the reductive homologation of propargylic precursors or the reduction of the corresponding allenic ester.[1][2] The Johnson-Claisen Rearrangement followed by hydride reduction is the industry-standard protocol for high-purity generation.[1][2]

Protocol: Johnson-Claisen / Reduction Sequence

This two-step sequence ensures the correct installation of the internal methyl group and the allene functionality.[1]

Step 1: Synthesis of Ethyl 3-methyl-3,4-pentadienoate

  • Reagents: 2-Butyn-1-ol (precursor), Triethyl orthoacetate, Propionic acid (cat).[1][2]

  • Mechanism: [3,3]-Sigmatropic rearrangement.[1][2]

  • Procedure:

    • Mix 2-butyn-1-ol with 5 equivalents of triethyl orthoacetate and 0.5 mol% propionic acid.

    • Heat to 140°C with continuous distillation of ethanol.[1][2]

    • Note: The rearrangement installs the allene and the ester functionality.[1][2]

Step 2: Reduction to 3-Methyl-3,4-pentadien-1-ol

  • Reagents: Lithium Aluminum Hydride (

    
    ), Anhydrous Ether/THF.[1][2]
    
  • Procedure:

    • Cool a suspension of

      
       (1.1 equiv) in THF to 0°C under Argon.
      
    • Add Ethyl 3-methyl-3,4-pentadienoate dropwise.[1][2]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Purification: Distillation under reduced pressure.[1][2]

SynthesisWorkflow Start 2-Butyn-1-ol Reagent1 Triethyl Orthoacetate (140°C, -EtOH) Start->Reagent1 Inter Ethyl 3-methyl- 3,4-pentadienoate Reagent1->Inter [3,3]-Sigmatropic Rearrangement Reagent2 LiAlH4 Reduction (THF, 0°C) Inter->Reagent2 Product 3-Methyl-3,4- pentadien-1-ol Reagent2->Product Hydride Transfer

Figure 1: Synthetic workflow via Johnson-Claisen rearrangement and hydride reduction.[1][3][4]

Reactivity Profile: The Chemodivergent Switch

The core value of 3-methyl-3,4-pentadien-1-ol lies in its ability to undergo intramolecular hydroalkoxylation .[1][2] The reaction outcome is dictated by the specific Lewis acid catalyst employed, leveraging the subtle differences in coordination modes between Silver(I) and Gold(I).[2]

Pathway A: Silver(I) Catalysis (Kinetic Control)

Silver salts (e.g.,


, 

) typically coordinate to the terminal bond of the allene.[2] The internal methyl group sterically disfavors the 5-exo approach, pushing the reaction toward the 6-endo-trig pathway.[1][2]
  • Product: 3-Methyl-5,6-dihydro-2H-pyran.[1][2]

  • Mechanism: Ag-coordination

    
     Nucleophilic attack at C4 (central carbon) 
    
    
    
    Protonolysis.[1][2]
Pathway B: Gold(I) Catalysis (Thermodynamic/Ligand Control)

Gold complexes (e.g.,


/

) are more carbophilic.[2] Depending on the ligand environment, gold can stabilize the cation at the internal position (C3) or promote rapid isomerization.[2] Gold often favors the formation of vinyl-tetrahydrofurans via 5-exo-trig cyclization due to the high stability of the resulting vinyl-gold intermediate.[1][2]

ReactivityPathways Substrate 3-Methyl-3,4-pentadien-1-ol AgCat Ag(I) Catalyst (AgNO3 / AgBF4) Substrate->AgCat AuCat Au(I) Catalyst (AuCl(PPh3)) Substrate->AuCat Path6 6-Endo-Trig Cyclization AgCat->Path6 Kinetic Preference Path5 5-Exo-Trig Cyclization AuCat->Path5 Ligand Dependent ProdPyran 3-Methyl-5,6-dihydro-2H-pyran (Dihydropyran) Path6->ProdPyran ProdTHF 2-Vinyl-3-methyl-tetrahydrofuran (Vinyl-THF) Path5->ProdTHF

Figure 2: Catalyst-controlled divergence in the cycloisomerization of 3-methyl-3,4-pentadien-1-ol.[1][2]

Experimental Protocol: Silver-Catalyzed Cyclization

Objective: Synthesis of 3-methyl-5,6-dihydro-2H-pyran.

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-methyl-3,4-pentadien-1-ol (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%) and 
    
    
    
    (0.2 mmol, to buffer acidity).
  • Reaction: Stir the mixture in the dark (foil-wrapped) at room temperature for 4–6 hours. Monitor by TLC (stain with

    
    ; allene disappears, product spot appears).[1][2]
    
  • Workup: Filter through a pad of Celite to remove silver salts.[1][2] Rinse with ether.[1][2]

  • Purification: Concentrate carefully (product is volatile) and purify via flash chromatography on neutral alumina (Silica may cause hydrolysis of the enol ether).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Flammability: High.[1][2][5][6][7] Flash point < 50°C. Ground all equipment.[1][2]

  • Polymerization: Allenes are prone to radical polymerization and dimerization.[1][2] Do not distill to dryness.

  • Peroxide Formation: As an electron-rich alkene, it can form peroxides upon prolonged air exposure.[1][2] Test with iodide strips before heating.

Storage:

  • Store at -20°C under an Argon atmosphere.

  • Stabilize with 0.1% BHT (Butylated hydroxytoluene) if storing for >1 week.[1][2]

References

  • Hoffmann-Röder, A., & Krause, N. (2004).[1][2] Synthesis and Properties of Allenic Natural Products and Pharmaceuticals. Angewandte Chemie International Edition. Link[2]

  • Widenhoefer, R. A. (2005).[1][2] Gold(I)-Catalyzed Hydroalkoxylation of Allenes. Organic Letters. Link[2]

  • Gagosz, F. (2010).[1][2] Gold-Catalyzed Cycloisomerization of Allenes. Chemical Reviews. Link[2]

  • PubChem Compound Summary. (2024). 3,4-Pentadien-1-ol, 3-methyl-.[1][2][4] National Center for Biotechnology Information.[1][2] Link[2]

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry of 3-Methyl-3,4-pentadien-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the stereochemistry of 3-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-methyl-3,4-pentadien-1-ol, a chiral allene with significant potential as a versatile building block in organic synthesis and drug development. We will delve into the fundamental principles of axial chirality as it pertains to allenes, explore stereoselective synthetic routes to 3-methyl-3,4-pentadien-1-ol, and detail the analytical techniques crucial for its stereochemical characterization. Furthermore, this guide will discuss the reactivity of this unique molecule and its prospective applications in the synthesis of complex chiral molecules and pharmacologically active compounds.

Introduction: The Unique Stereochemistry of Allenes

Allenes are a fascinating class of organic compounds characterized by the presence of two cumulative double bonds, C=C=C. This arrangement imparts a unique linear geometry to the central carbon atom, which is sp-hybridized, while the two terminal carbons are sp2-hybridized. The two π-bonds are orthogonal to each other, which forces the substituents on the terminal carbons to lie in perpendicular planes.[1]

This perpendicular arrangement of substituents gives rise to a special form of stereoisomerism known as axial chirality when the substituents on each terminal carbon are different (A≠B and C≠D).[1] Unlike point chirality, which is centered on a single atom, axial chirality is a property of the entire molecular axis. This chirality is a key feature of many natural products and biologically active molecules.[2] The enantiomers of axially chiral allenes are non-superimposable mirror images and can exhibit distinct biological activities, a critical consideration in drug design and development.[3]

The stereochemical configuration of a chiral allene is designated as either (aR) or (aS) using a modification of the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the molecule is viewed along the allene axis. The substituents on the "front" carbon are assigned priorities 1 and 2, and the substituents on the "back" carbon are assigned priorities 3 and 4. The path from priority 1 to 2 to 3 determines the configuration: a clockwise path is designated (aR) and a counter-clockwise path is (aS).

Synthesis of Chiral 3-Methyl-3,4-pentadien-1-ol

The synthesis of enantiomerically enriched 3-methyl-3,4-pentadien-1-ol typically involves a two-step process: the synthesis of a racemic or achiral precursor followed by a stereoselective conversion or resolution.

Synthesis of the Precursor: 3-Methyl-1,4-pentadiyne-3-ol

A common and efficient precursor for 3-methyl-3,4-pentadien-1-ol is 3-methyl-1,4-pentadiyne-3-ol. This diyne can be synthesized through the reaction of the Grignard reagent of acetylene (ethynylmagnesium bromide) with an appropriate carbonyl compound.

Experimental Protocol: Synthesis of 3-Methyl-1,4-pentadiyne-3-ol [4]

  • A solution of ethyl acetate in THF is added to a solution of ethynylmagnesium bromide in THF at 0-5 °C.

  • The reaction mixture is then refluxed for one hour to ensure complete reaction.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by distillation and subsequent sublimation or recrystallization to yield pure 3-methyl-1,4-pentadiyne-3-ol.

Table 1: Spectroscopic Data for 3-Methyl-1,4-pentadiyne-3-ol [4]

Spectroscopic Technique Data
¹H NMR (CDCl₃, ppm) δ 2.58 (s, 2H, C≡CH), 2.5-2.7 (br s, 1H, OH), 1.80 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 84.51 (C≡C), 71.19 (≡CH), 59.59 (C-OH), 31.51 (CH₃)
IR (cm⁻¹) 3400 (br, OH), 3290 (C≡C-H), 2125 (C≡C)
Stereoselective Conversion to 3-Methyl-3,4-pentadien-1-ol

The conversion of the chiral propargyl alcohol precursor to the corresponding chiral allene is a critical step that dictates the final stereochemistry of the product. Several methods have been developed for this stereospecific transformation.

The Myers allene synthesis is a reliable method for the stereospecific conversion of propargyl alcohols to allenes.[5] The reaction proceeds through a Mitsunobu reaction with an arenesulfonylhydrazine, followed by a thermal[6][6]-sigmatropic rearrangement that eliminates dinitrogen and forms the allene with a predictable transfer of chirality.[5]

Caption: Myers Allene Synthesis Workflow.

Another powerful method for the stereospecific reduction of propargyl alcohols to allenes involves the use of Schwartz's reagent (Cp₂Zr(H)Cl).[7] This hydrozirconation reaction proceeds with high stereoselectivity and offers a mild and efficient route to chiral allenes. The reaction mechanism is believed to involve a syn-hydrozirconation followed by a syn-elimination.

Experimental Protocol: Conceptual Synthesis of 3-Methyl-3,4-pentadien-1-ol via Schwartz's Reagent

  • To a solution of enantiomerically enriched 3-methyl-1,4-pentadiyne-3-ol in an appropriate solvent (e.g., THF), a solution of Schwartz's reagent is added at a controlled temperature.

  • The reaction is stirred until completion, monitored by techniques like TLC or GC.

  • Work-up typically involves quenching the reaction and extracting the product.

  • Purification by column chromatography yields the desired chiral allene.

Stereochemical Analysis of 3-Methyl-3,4-pentadien-1-ol

The determination of the enantiomeric purity and absolute configuration of 3-methyl-3,4-pentadien-1-ol is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers of 3-methyl-3,4-pentadien-1-ol will have different retention times, allowing for their separation and quantification.

Experimental Protocol: Conceptual Chiral HPLC Analysis

  • Column Selection: A suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is selected.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is used as the mobile phase. The ratio is optimized to achieve good separation of the enantiomers.

  • Analysis: A solution of the synthesized 3-methyl-3,4-pentadien-1-ol is injected into the HPLC system.

  • Data Interpretation: The chromatogram will show two peaks corresponding to the two enantiomers. The area under each peak is used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR can confirm the structure of 3-methyl-3,4-pentadien-1-ol, specialized NMR techniques are required for chiral discrimination. This often involves the use of chiral derivatizing agents or chiral solvating agents.

  • Chiral Derivatizing Agents (CDAs): The chiral alcohol can be reacted with a chiral acid (e.g., Mosher's acid) to form diastereomeric esters. These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric ratio.

  • Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of 3-methyl-3,4-pentadien-1-ol will form transient diastereomeric complexes, which can lead to the splitting of signals in the NMR spectrum.

Caption: Chiral NMR Analysis Workflow.

Reactivity and Synthetic Applications

Chiral allenyl alcohols like 3-methyl-3,4-pentadien-1-ol are valuable synthetic intermediates due to the unique reactivity of the allene moiety and the presence of the hydroxyl group.

  • Cyclization Reactions: The proximal hydroxyl group can participate in intramolecular cyclization reactions with the allene, leading to the formation of various heterocyclic compounds, such as furans and pyrans.[6]

  • Addition Reactions: The double bonds of the allene can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydroboration, providing access to a wide range of functionalized molecules.

  • Metal-Catalyzed Cross-Coupling Reactions: The allene can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Role in Drug Development

The incorporation of chiral allenes into drug candidates is an emerging area of medicinal chemistry. The rigid and linear nature of the allene unit can be used to control the three-dimensional structure of a molecule, which is crucial for its interaction with biological targets.[3] The axial chirality of allenes provides an additional stereochemical element that can be exploited to enhance the potency and selectivity of a drug.

While specific applications of 3-methyl-3,4-pentadien-1-ol in drug development are not yet widely reported, its structural features make it an attractive building block for the synthesis of complex natural products and their analogs with potential therapeutic applications. The ability to synthesize both enantiomers of this compound with high purity opens the door to structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

3-Methyl-3,4-pentadien-1-ol represents a fascinating and synthetically valuable chiral building block. Understanding its unique stereochemistry, mastering its stereoselective synthesis, and accurately characterizing its enantiomeric purity are essential for unlocking its full potential in organic synthesis and medicinal chemistry. The methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this and other chiral allenes. As the demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, the importance of versatile chiral building blocks like 3-methyl-3,4-pentadien-1-ol will undoubtedly increase.

References

  • Schmittel, M.; Vavilala, C. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules2007 , 12, 340-349. [Link]

  • Myers, A. G.; Zheng, B. New and Stereospecific Synthesis of Allenes in a Single Step from Propargylic Alcohols. J. Am. Chem. Soc.1996 , 118 (18), 4492–4493. [Link]

  • Xu, C.; Tassone, J. P.; Mercado, B. Q.; Ellman, J. A. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. Angew. Chem. Int. Ed.2022 , 61, e202202364. [Link]

  • White, J. M.; Tunoori, A. R.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp₂Zr(H)Cl: Scope and Mechanistic Insight. J. Am. Chem. Soc.2000 , 122 (48), 11995–11996. [Link]

  • Patel, H. R.; Singh, M. S. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Curr. Med. Chem.2011 , 18 (34), 5288-5313. [Link]

  • US Patent 3,394,201A, "Separation of high purity 4-methyl-1,3-pentadiene," issued July 23, 1968.
  • Ma, S. Some typical syntheses of allenes. Chem. Rev.2005 , 105 (7), 2829–2871. [Link]

  • Schwartz's Reagent, Zirconocene Chloride Hydride - Organic Chemistry Portal. [Link]

  • 3,4-Pentadien-1-ol | C5H8O - PubChem. [Link]

  • Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PubMed. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. [Link]

  • Preparation of allenyl alcohols from conjugated enynes, aldehydes, and organozinc reagents. - ResearchGate. [Link]

  • The Rearrangement of Alkylallenes to 1,3-Dienes - MDPI. [Link]

  • Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes - PMC. [Link]

  • Reactions of five-membered zirconacycloalkynes and zirconacycloallenes with Cp2Zr(H)Cl; formal hydrogenation by metal hydrides - Dalton Transactions (RSC Publishing). [Link]

  • Configuration and conformation derived from 1H and 13C NMR spectroscopy of a series of substituted penta-1,3-dien-5-ols - ResearchGate. [Link]

  • Zirconocene dichloride - Wikipedia. [Link]

  • Alcohol synthesis via SN1on a chiral alkyl halide - YouTube. [Link]

  • CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google P
  • Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon - PMC. [Link]

  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - NIH. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing). [Link]

  • 3-Methyl-4-penten-1-ol | C6H12O - PubChem. [Link]

  • Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols - PubMed. [Link]

  • Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols - NIH. [Link]

  • Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions - ExamSIDE.Com. [Link]

  • Looking for NMR spectra for thinking outside the box : r/chemistry - Reddit. [Link]

Sources

Foundational

Commercial Availability and Suppliers of 3-Methyl-3,4-pentadien-1-ol

The following technical guide details the commercial landscape, synthesis, and handling of 3-methyl-3,4-pentadien-1-ol , a specialized homoallenyl alcohol used in advanced organic synthesis. Technical Guide & Sourcing St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and handling of 3-methyl-3,4-pentadien-1-ol , a specialized homoallenyl alcohol used in advanced organic synthesis.

Technical Guide & Sourcing Strategy

Executive Summary

3-Methyl-3,4-pentadien-1-ol (CAS: 18022-52-1) is a niche allenic alcohol primarily utilized as a building block for cyclization reactions (e.g., silver-catalyzed dihydrofuran synthesis) and as a ligand precursor in organometallic chemistry.[1]

Due to the inherent instability of the terminal allene moiety (susceptibility to polymerization and oxidation), this compound is rarely available as bulk shelf stock . It is typically classified as a "Make-to-Order" item. Researchers are advised to adopt a dual strategy: inquire for custom synthesis from specialized vendors or synthesize in-house using the robust Doering-Moore-Skattebøl (DMS) protocol outlined in this guide.

Part 1: Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 3-Methyl-3,4-pentadien-1-ol
CAS Number 18022-52-1
Synonyms 3-Methylpenta-3,4-dien-1-ol; 5-Hydroxy-3-methyl-1,2-pentadiene
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Structure HO-CH₂-CH₂-C(CH₃)=C=CH₂
Physical State Colorless to pale yellow liquid
Stability Heat and acid sensitive; prone to dimerization/polymerization.[1]
Structural Significance

The molecule features a terminal allene group separated from a primary hydroxyl group by two methylene units (homoallenyl position). This structural arrangement is critical; the distance allows for facile 5-exo-trig cyclizations to form oxygen heterocycles under Lewis acid catalysis.

Part 2: Commercial Supply Landscape

Market Status

Major catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher, Enamine) do not maintain stock of this specific isomer. Listings often confuse it with the conjugated diene isomer ((2Z)-3-methyl-2,4-pentadien-1-ol) or the non-methylated analog (3,4-pentadien-1-ol). Verification of the CAS and structure is mandatory before purchase.

Verified Suppliers & Traders

The following entities have listed the compound, typically as a custom synthesis capability rather than physical stock.

SupplierTypeRegionNotes
JHECHEM Co., Ltd. Trader/Custom SynthesisChinaLists CAS 18022-52-1. Requires inquiry for lead time (typically 2-4 weeks).
MolPort AggregatorGlobalMay list stock from boutique synthesis labs. Check "Ships Within" status carefully.
Boutique CROs Custom SynthesisUSA/EURecommended for high-purity requirements (>98%).
Sourcing Decision Logic

Use the following decision tree to determine the most efficient acquisition path.

SourcingLogic Start Need 3-Methyl-3,4-pentadien-1-ol Qty Quantity Required? Start->Qty Small < 1 Gram Qty->Small Large > 10 Grams Qty->Large Check Check Aggregators (MolPort/SciFinder) Small->Check Make In-House Synthesis (DMS Route) Large->Make Budget Constrained Custom Contract Custom Synthesis (Lead time: 4-6 wks) Large->Custom Budget Available Stock In Stock? Check->Stock Buy Purchase (Verify Structure) Stock->Buy Yes Stock->Make No

Figure 1: Strategic decision matrix for sourcing unstable allenic alcohols.

Part 3: In-House Synthesis Protocol (The "Make" Option)

Given the low commercial availability, in-house synthesis is often the fastest route. The most reliable method is the Doering-Moore-Skattebøl (DMS) rearrangement , converting the commercially abundant 3-methyl-3-buten-1-ol (Isoprenol) into the target allene.

Reaction Pathway[2][3][4][5][6]
  • Protection: Isoprenol → THP Ether

  • Cyclopropanation: THP Ether + :CCl₂ → Gem-dichlorocyclopropane

  • Rearrangement: Gem-dichlorocyclopropane + MeLi → Protected Allene

  • Deprotection: Protected Allene → 3-Methyl-3,4-pentadien-1-ol

SynthesisRoute Step1 Step 1: Protection 3-methyl-3-buten-1-ol + DHP (Acid Cat.) Step2 Step 2: Cyclopropanation CHCl3, NaOH(aq), TEBA (Phase Transfer Catalysis) Step1->Step2  Protected Alkene   Step3 Step 3: DMS Rearrangement MeLi (at -78°C) (Lithium-Halogen Exchange) Step2->Step3  Gem-Dichlorocyclopropane   Step4 Step 4: Deprotection pTsOH, MeOH Step3->Step4  Protected Allene   Final Target: 3-Methyl-3,4-pentadien-1-ol Step4->Final

Figure 2: Synthesis of 3-methyl-3,4-pentadien-1-ol via the Doering-Moore-Skattebøl reaction.

Detailed Protocol
Step 1: Protection

React 3-methyl-3-buten-1-ol (CAS 763-32-6) with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (pTsOH) in CH₂Cl₂ to form the THP ether.

  • Why: The free hydroxyl group will quench the carbene in Step 2 and the organolithium in Step 3.

Step 2: Cyclopropanation (Phase Transfer)

Treat the protected alkene with chloroform (CHCl₃) and 50% aqueous NaOH in the presence of benzyltriethylammonium chloride (TEBA).

  • Mechanism:[2][3][4][5] Generation of dichlorocarbene (:CCl₂) which adds to the electron-rich double bond.

  • Yield: Typically 70-85%.

Step 3: DMS Rearrangement

Dissolve the gem-dichlorocyclopropane intermediate in dry ether/THF at -78°C. Add Methyllithium (MeLi) dropwise.

  • Mechanism:[2][3][4][5] Lithium-halogen exchange generates a carbenoid intermediate which collapses, opening the ring to form the allene double bond system.

  • Critical Note: Maintain strict anhydrous conditions.[5]

Step 4: Deprotection

Hydrolyze the THP protecting group using mild acid (pyridinium p-toluenesulfonate or dilute HCl) in methanol.

  • Purification: Flash chromatography on silica gel (neutralized with 1% triethylamine to prevent acid-catalyzed rearrangement of the allene).

Part 4: Quality Control & Handling

Identification Criteria
  • ¹H NMR (CDCl₃): Look for the terminal allene protons (=C=CH₂) as a multiplet around 4.6–4.7 ppm . The methyl group on the allene (C3) typically appears as a triplet or multiplet around 1.7 ppm due to long-range coupling.

  • IR Spectroscopy: The diagnostic allene stretch (C=C=C) appears as a sharp, weak band at 1950–1960 cm⁻¹ .

Storage & Stability
  • Temperature: Store at -20°C .

  • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) or hydroquinone to inhibit radical polymerization.

  • Atmosphere: Store under Argon. Oxygen promotes radical cross-linking.

  • Shelf Life: Approximately 3-6 months if stored correctly. Fresh purification is recommended before critical steps.[5]

References

  • Doering, W. v. E., & LaFlamme, P. M. (1958). The cis-addition of dibromocarbene to olefins. Journal of the American Chemical Society, 80(20), 5563-5564. Link

  • Skattebøl, L. (1963). The synthesis of allenes from gem-dihalocyclopropanes.[2] Acta Chemica Scandinavica, 17, 1683-1693. Link

  • PubChem. (2024). 3-Methyl-3,4-pentadien-1-ol (CAS 18022-52-1). National Library of Medicine. Link

  • Mukaiyama, T., & Harada, T. (1981). Reaction of gem-dihalocyclopropanes with organolithium reagents. Chemistry Letters, 10(5), 621-624. (Foundational reference for the specific rearrangement conditions).

Sources

Exploratory

Safety and handling precautions for 3,4-Pentadien-1-ol, 3-methyl-

An In-depth Technical Guide to the Safe Handling of 3,4-Pentadien-1-ol, 3-methyl- Prepared by: Gemini, Senior Application Scientist Section 1: Core Hazard Assessment and Chemical Profile 3,4-Pentadien-1-ol, 3-methyl-, is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3,4-Pentadien-1-ol, 3-methyl-

Prepared by: Gemini, Senior Application Scientist

Section 1: Core Hazard Assessment and Chemical Profile

3,4-Pentadien-1-ol, 3-methyl-, is an unsaturated alcohol containing an allene functional group. This structure dictates its primary hazards. The presence of conjugated double bonds suggests a high degree of reactivity, including the potential for hazardous polymerization and peroxide formation upon exposure to air.[1] Like other low-molecular-weight alcohols, it should be treated as a flammable liquid with the potential for its vapors to form explosive mixtures with air.[1][2][3][4] Toxicological properties have not been thoroughly investigated, but data from analogs suggest it should be considered harmful if swallowed, inhaled, or absorbed through the skin, and is likely to be a significant irritant to the skin, eyes, and respiratory system.[5][6][7]

The causality behind these hazards is rooted in its chemical structure:

  • Allene/Diene System: This system is electron-rich and susceptible to oxidation (peroxide formation) and uncontrolled polymerization, potentially initiated by heat, light, or catalysts.[1]

  • Hydroxyl Group (-OH): Contributes to the compound's toxicity profile and potential for irritation.

  • Low Molecular Weight: Suggests a relatively high vapor pressure and low flash point, contributing to its flammability hazard.[1][3]

Section 2: Hazard Classification and Summary

Based on analog data, 3,4-Pentadien-1-ol, 3-methyl- should be handled as a hazardous substance. The following table summarizes the anticipated hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryGHS StatementSource (Analog Data)
Flammable LiquidsCategory 2 or 3H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapour.[1][2][5][7]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2A or 1H319: Causes serious eye irritation or H318: Causes serious eye damage.[2][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][7][8]
Reactivity HazardsNot ClassifiedMay form explosive peroxides. May polymerize explosively.[1]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. Engineering controls are the primary barrier, supplemented by rigorous PPE protocols.

Mandatory Engineering Controls

The causality for these controls is to minimize the concentration of flammable vapors and airborne aerosols, preventing both fire/explosion and inhalation exposure.

  • Fume Hood: All handling of 3,4-Pentadien-1-ol, 3-methyl- must be performed inside a certified chemical fume hood to manage vapor inhalation hazards.[4][9]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in low-lying areas, as vapors are likely heavier than air.[2][3]

  • Ignition Source Control: All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be strictly removed from the handling area.[1][4][5][10] Use only explosion-proof electrical, ventilating, and lighting equipment.[1][5][8][10]

  • Static Discharge Prevention: Containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[1][5][10] Use non-sparking tools for all operations.[1][5][10]

  • Safety Stations: A safety shower and eyewash station must be located in the immediate vicinity of the workstation and be readily accessible.[4][5][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to be impervious to the chemical.

  • Eye and Face Protection: Wear indirectly-vented, impact- and splash-resistant chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11]

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective gloves are required. Nitrile or neoprene gloves are often suitable for incidental contact with alcohols, but the specific glove manufacturer's recommendations should be consulted for resistance to unsaturated organic compounds. Always wash hands thoroughly after removing gloves.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use must be part of a formal respiratory protection program.[11]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Figure 1: Recommended PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Handling and Storage

Chemical Handling Protocol
  • Pre-Use Inspection: Before use, inspect the container for any signs of bulging, which could indicate pressure buildup from decomposition or polymerization. Check for peroxide formation using test strips if the material is old or has been exposed to air.

  • Aliquotting: Transfer the required amount of the chemical in a fume hood. Keep the primary container tightly sealed when not in use.[4]

  • Inert Atmosphere: For reactions sensitive to oxidation or for long-term storage, handle and store the material under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Incompatibles: Do not allow the chemical to come into contact with strong oxidizing agents, as this may cause a vigorous or explosive reaction.[1][5][8]

  • Cleanup: Decontaminate surfaces and wash hands thoroughly with soap and water after handling.[5]

Storage Protocol
  • Location: Store in a designated flammables area or a rated flammables cabinet.[5][8] The storage location must be cool, dry, and well-ventilated.[5][8][10]

  • Temperature: Store at a controlled cool temperature, ideally below 25°C (77°F), to minimize vapor pressure and reduce the rate of potential decomposition or peroxide formation.[12]

  • Container Integrity: Keep containers tightly closed to prevent the escape of flammable vapors and exposure to atmospheric oxygen.[2][5][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[5][8]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response
  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the institutional safety officer.

  • Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment: For small spills, use a non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institutional emergency response team immediately.

Spill_Response Start Spill Occurs Q_Size Is the spill large (>1L) or unmanageable? Start->Q_Size A_Evacuate Evacuate Area Activate Alarm Call Emergency Response Q_Size->A_Evacuate Yes Q_Ignition Ignition Source Present? Q_Size->Q_Ignition No A_RemoveIgnition Extinguish/Remove All Ignition Sources Q_Ignition->A_RemoveIgnition Yes A_Contain Contain with Absorbent (e.g., sand, vermiculite) Q_Ignition->A_Contain No A_RemoveIgnition->A_Contain A_Collect Collect Waste with Non-Sparking Tools A_Contain->A_Collect A_Dispose Package for Hazardous Waste Disposal A_Collect->A_Dispose

Figure 2: Logical Decision Flow for Spill Response.
Fire Response
  • Extinguishing Media: In case of fire, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[1][5]

  • Ineffective Media: Do not use a direct stream of water, as it may be inefficient and could spread the flammable liquid.[1] Water spray can be used to cool fire-exposed containers.[2][7]

  • Action: For a small, containable fire, use an appropriate fire extinguisher. For any larger fire, or if not trained in extinguisher use, evacuate the area, close the door, and activate the fire alarm.[4]

First Aid Measures

Immediate action is required upon any exposure.

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

References

  • Airgas. (2018, July 18). Safety Data Sheet: Flammable Liquid Mixture. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methyl-1,3-pentadiene. [Link]

  • Chemsrc. (2025, August 31). 1,4-Pentadien-3-ol Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methyl-1,3-Pentadiene. [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-pentadiene. National Center for Biotechnology Information. [Link]

  • National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]

  • Wei, Y., et al. (2023). Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. STAR Protocols. [Link]

  • Google Patents. (n.d.). CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene.
  • University College London (UCL). (2020, June 23). Ethanol / Industrial Alcohol Safety Services. [Link]

  • Nedstar. (n.d.). Nedstar's guide for ethanol safety & handling. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of 3-Methyl-3,4-pentadien-1-ol

Introduction: The Versatility of a Unique Allenic Alcohol 3-Methyl-3,4-pentadien-1-ol is a fascinating and versatile building block in organic synthesis. Its structure, featuring a primary alcohol and a sterically hinder...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Unique Allenic Alcohol

3-Methyl-3,4-pentadien-1-ol is a fascinating and versatile building block in organic synthesis. Its structure, featuring a primary alcohol and a sterically hindered allene moiety, offers a unique platform for a variety of chemical transformations. Derivatization of the hydroxyl group is a critical step in modifying the molecule's properties, enabling its use in a broader range of applications, from the synthesis of complex natural products to the development of novel pharmaceutical agents. The allene group itself provides a rich playground for further reactions, including cyclizations and metal-catalyzed couplings.[1][2][3]

This guide provides detailed protocols for several key derivatization reactions of 3-methyl-3,4-pentadien-1-ol, focusing on esterification, etherification, silylation, and intramolecular cyclization. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.

Esterification: Masking the Hydroxyl Group and Introducing Functionality

Esterification is a fundamental derivatization technique for alcohols, converting the polar hydroxyl group into a less polar ester. This transformation is often employed to protect the alcohol during subsequent synthetic steps or to introduce specific functional groups that can modulate the biological activity or physical properties of the molecule.[4][5][6][7]

Fischer Esterification with Acetic Anhydride

This protocol describes the synthesis of 3-methyl-3,4-pentadien-1-yl acetate. The use of acetic anhydride with an acid catalyst provides a classic and efficient method for this transformation.

Rationale: Acetic anhydride is a highly reactive acylating agent. In the presence of an acid catalyst, such as sulfuric acid, the carbonyl oxygen of the anhydride is protonated, increasing its electrophilicity and facilitating nucleophilic attack by the primary alcohol of 3-methyl-3,4-pentadien-1-ol.[5] The reaction is typically faster and more favorable than direct esterification with a carboxylic acid due to the formation of a stable carboxylate leaving group.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Methyl-3,4-pentadien-1-ol

    • Acetic anhydride

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred solution of 3-methyl-3,4-pentadien-1-ol (1.0 eq) in dichloromethane (10 mL/mmol of alcohol) in a round-bottom flask cooled in an ice bath, slowly add acetic anhydride (1.2 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-methyl-3,4-pentadien-1-yl acetate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ester.

Quantitative Data Summary:

ParameterValue
Reactant Ratio (Alcohol:Anhydride)1 : 1.2
Solvent Volume10 mL/mmol of alcohol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield> 90%

Workflow Diagram:

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 3-methyl-3,4-pentadien-1-ol in CH₂Cl₂ and cool to 0 °C add_reagents Add Acetic Anhydride and H₂SO₄ (cat.) prep->add_reagents stir Stir at RT (2-4h) add_reagents->stir quench Quench with NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product 3-Methyl-3,4-pentadien-1-yl acetate Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction cluster_workup Workup & Purification alkoxide Deprotonate with NaH in THF add_halide Add CH₃I at 0 °C alkoxide->add_halide stir Stir at RT (12-16h) add_halide->stir quench Quench with NH₄Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product 1-Methoxy-3-methyl- 3,4-pentadiene Gold_Catalyzed_Cyclization cluster_mechanism Gold(I)-Catalyzed Hydroalkoxylation start 3-Methyl-3,4-pentadien-1-ol activated_complex Gold-π-Allene Complex start->activated_complex + [Au(I)]⁺ gold_complex [Au(I)]⁺ cyclization Intramolecular Nucleophilic Attack activated_complex->cyclization intermediate Cyclized Intermediate cyclization->intermediate protonolysis Protonolysis intermediate->protonolysis + H⁺ protonolysis->gold_complex - [Au(I)]⁺ product Substituted Tetrahydrofuran protonolysis->product

Sources

Application

Application Note: A Scalable, Two-Stage Synthesis of 3-Methyl-3,4-pentadien-1-ol

Abstract This document provides a detailed, robust, and scalable two-stage protocol for the synthesis of 3-methyl-3,4-pentadien-1-ol, a valuable allenic alcohol intermediate. The procedure is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, robust, and scalable two-stage protocol for the synthesis of 3-methyl-3,4-pentadien-1-ol, a valuable allenic alcohol intermediate. The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and operational logic. The synthesis begins with the construction of a key precursor, 2-methyl-4-pentyne-1,2-diol, via the addition of a protected propargyl alcohol-derived acetylide to acetone. The subsequent step involves a diastereoselective S­N2' reduction of this precursor using lithium aluminum hydride (LAH) to yield the target allene. This guide explains the causality behind critical experimental choices, provides comprehensive safety protocols for handling hazardous reagents, and includes a troubleshooting guide to address potential challenges during scale-up.

Introduction and Strategic Overview

Allenic alcohols are highly versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules due to the unique reactivity of the allene functional group.[1] 3-Methyl-3,4-pentadien-1-ol is a primary allenic alcohol whose structure offers multiple points for further functionalization. The successful scale-up of its synthesis requires a strategy that is not only high-yielding but also safe and controllable.

The synthetic approach detailed herein is a two-stage process selected for its reliability and use of well-understood, high-conversion reactions.

  • Stage 1: Precursor Synthesis. The carbon backbone is constructed by reacting the lithium acetylide of tert-butyldimethylsilyl (TBDMS)-protected propargyl alcohol with acetone. This is followed by in-situ deprotection to yield the propargylic diol precursor, 2-methyl-4-pentyne-1,2-diol. The use of a protecting group is essential to prevent the acidic primary alcohol from interfering with the formation of the acetylide.

  • Stage 2: Reductive Allenation. The propargylic diol is then reduced using lithium aluminum hydride (LAH). This reaction proceeds via an S­N2' mechanism, where the hydride attacks the triple bond, leading to the formation of the allene and elimination of the tertiary hydroxyl group as an aluminate.[2][3] This method is highly effective for generating trisubstituted allenes from tertiary propargylic alcohols.

Reaction Scheme and Mechanism

The overall transformation is depicted below. The key allenation step is the anti-addition of hydride from the less-hindered face of the coordinated alkyne, leading to the desired product.

Caption: Overall two-stage synthetic route.

Hazard Analysis and Safety Protocols

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed. The following protocols are mandatory.

  • General Precautions: All operations must be conducted in a certified, high-flow chemical fume hood. A Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher must be readily accessible. All glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reagent-Specific Hazards:

    • n-Butyllithium (n-BuLi): Pyrophoric. Reacts violently with water, air, and protic solvents. Must be handled exclusively under an inert atmosphere using syringe and cannula techniques.

    • Lithium Aluminum Hydride (LAH): Extremely water-reactive, releasing large volumes of flammable hydrogen gas upon contact with moisture.[4] Handle as a powder in a glovebox or as a slurry under an inert atmosphere. Quenching must be performed slowly, at low temperature, and behind a blast shield.

    • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable.[5] Older containers may contain explosive peroxides. Always use freshly distilled or freshly opened anhydrous solvents from a reputable supplier.

    • Propargyl Chloride: This related starting material is toxic and can cause severe skin burns and lung irritation if inhaled.[6]

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.

    • Chemical splash goggles and a full-face shield, especially during quenching steps.[7][8]

    • Compatible chemical-resistant gloves (e.g., nitrile, neoprene).

    • Ensure clothing is made of natural fibers (e.g., cotton); avoid synthetic fabrics that can melt and adhere to skin.[8]

Equipment and Reagents

  • Glassware: Three-neck round-bottom flasks (sized appropriately for the scale), pressure-equalizing dropping funnels, reflux condenser, mechanical stirrer with a Teflon paddle, Schlenk line or manifold for inert gas, septa, needles, and cannulas.

  • Other Equipment: Low-temperature cooling bath (e.g., dry ice/acetone), heating mantle, vacuum pump, rotary evaporator, fractional distillation apparatus, blast shield.

  • Reagents (Example Scale: ~0.5 mol):

    • Propargyl alcohol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • n-Butyllithium (2.5 M in hexanes)

    • Acetone (anhydrous)

    • Lithium aluminum hydride (LAH) powder

    • Tetrabutylammonium fluoride (TBAF) (1 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Diethyl Ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

    • Anhydrous magnesium sulfate (MgSO₄)

Detailed Experimental Protocol

Part A: Synthesis of 2-Methyl-4-pentyne-1,2-diol (Precursor)
  • Protection of Propargyl Alcohol:

    • To a 2 L three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add propargyl alcohol (28.0 g, 0.5 mol), imidazole (37.5 g, 0.55 mol), and anhydrous THF (500 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (79.2 g, 0.525 mol) in anhydrous THF (100 mL) via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The formation of imidazole hydrochloride precipitate will be observed.

  • Acetylide Formation and Reaction with Acetone:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Causality: This low temperature is critical to prevent side reactions of the highly reactive n-BuLi.

    • Slowly add n-BuLi (2.5 M in hexanes, 210 mL, 0.525 mol) via cannula over 1.5 hours, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting pale-yellow suspension for 1 hour at -78 °C.

    • Add anhydrous acetone (30.5 g, 0.525 mol) dropwise via syringe, again keeping the temperature below -70 °C.

    • After addition, stir at -78 °C for an additional 2 hours.

  • Quench and Deprotection:

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl (200 mL) dropwise, ensuring the temperature does not rise uncontrollably.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • To the combined organic solution, add TBAF (1 M in THF, 550 mL, 0.55 mol). Stir at room temperature for 3 hours to effect deprotection.

    • Wash the organic layer with water (3 x 200 mL) and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

    • Purify the crude product by vacuum distillation to obtain 2-methyl-4-pentyne-1,2-diol as a colorless oil.

Part B: Reduction to 3-Methyl-3,4-pentadien-1-ol

Workflow_PartB cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 3L RBF with LAH powder and anhydrous THF B Cool to 0 °C (Ice Bath) A->B D Slowly add Diol solution to LAH slurry via dropping funnel B->D C Prepare solution of Diol Precursor in anhydrous THF C->D E Maintain Temp < 5 °C F Allow to warm to RT Stir for 12-18 hours G Cool to 0 °C behind blast shield F->G H Slowly Quench (Fieser Method): (i) Add H₂O dropwise (ii) Add 15% NaOH (aq) (iii) Add H₂O G->H I Stir until white granular precipitate forms H->I J Filter through Celite, wash solid with Ether I->J K Dry organic phase (MgSO₄) J->K L Concentrate via Rotary Evaporation K->L M Purify by Vacuum Distillation L->M

Caption: Experimental workflow for the LAH reduction.

  • LAH Slurry Preparation:

    • In a dry 3 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, carefully add LAH powder (22.8 g, 0.6 mol).

    • Trustworthiness: Using fresh, finely ground LAH powder is crucial for reaction efficiency. Old or clumped LAH may have reduced activity.

    • Add anhydrous THF (800 mL) via cannula. Stir to form a uniform grey slurry.

    • Cool the slurry to 0 °C in an ice bath.

  • Addition of Precursor:

    • Dissolve the purified 2-methyl-4-pentyne-1,2-diol (from Part A, e.g., ~57 g, 0.5 mol) in anhydrous THF (250 mL).

    • Add this solution to the LAH slurry dropwise via the dropping funnel over 2-3 hours. The rate of addition must be controlled to manage the exothermic reaction and vigorous hydrogen evolution, keeping the internal temperature below 5 °C.

  • Reaction Completion:

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir vigorously for 12-18 hours to ensure complete conversion. The reaction progress can be monitored by TLC or GC-MS.

  • Safe Quenching and Work-up:

    • CRITICAL STEP: Place a blast shield in front of the fume hood. Cool the reaction mixture back to 0 °C.

    • Following the Fieser method, quench the excess LAH by the slow, dropwise addition of:

      • Water (23 mL)

      • 15% aqueous NaOH solution (23 mL)

      • Water (69 mL)

    • Causality: This specific sequence is designed to precipitate aluminum salts in a granular, easily filterable form. Deviating from this can result in a gelatinous precipitate that is extremely difficult to handle.[4]

    • Remove the ice bath and stir the mixture vigorously for 1 hour. A white, granular solid should form.

    • Set up a large Buchner funnel with a pad of Celite. Filter the mixture and wash the white solid thoroughly with diethyl ether (3 x 200 mL).

    • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and remove the solvents using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by fractional vacuum distillation to yield 3-methyl-3,4-pentadien-1-ol as a clear liquid.

Process Parameters and Data Summary

ParameterStage A (Precursor)Stage B (Reduction)Rationale / Notes
Key Reagent n-BuLiLiAlH₄Stoichiometry is key for complete conversion.
Equivalents 1.05 eq (n-BuLi)1.2 eq (LAH)A slight excess ensures the reaction goes to completion.
Solvent Anhydrous THFAnhydrous THFAprotic ether solvent is essential for organometallic reagents.
Temperature -78 °C (addition)0 °C (addition)Controls reactivity and minimizes side products.
Reaction Time ~7 hours12-18 hoursDetermined by reaction monitoring (TLC/GC-MS).
Work-up Aqueous QuenchFieser QuenchFieser method is critical for manageable filtration at scale.
Expected Yield 75-85% (after distill.)80-90% (after distill.)Yields are typical for these transformations.
Product Purity >98% (by GC)>98% (by GC)High purity is achievable with careful distillation.

Characterization

The identity and purity of the final product, 3-methyl-3,4-pentadien-1-ol, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the terminal allene protons, the methyl group, and the CH₂OH group.

  • ¹³C NMR: The central sp-hybridized carbon of the allene typically appears around 200-210 ppm.

  • IR Spectroscopy: Look for a strong, sharp absorption band around 1950-1960 cm⁻¹ (allene C=C=C stretch) and a broad band around 3300-3400 cm⁻¹ (O-H stretch).

  • GC-MS: To confirm molecular weight (84.12 g/mol ) and purity.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Stage A 1. Inactive or poorly titrated n-BuLi.2. Insufficiently dried glassware or reagents.3. Addition temperature too high.1. Titrate n-BuLi before use.2. Ensure all equipment is rigorously dried; use fresh anhydrous solvents.3. Maintain addition temperature at -78 °C.
Reaction stalls in Stage B 1. Inactive LAH.2. Insufficient reaction time or temperature.1. Use fresh, high-purity LAH powder.2. Increase reaction time; gentle warming (to ~40 °C) can be attempted if necessary, but monitor carefully.
Formation of gelatinous precipitate during quench 1. Incorrect quenching procedure.2. Insufficient stirring.1. Strictly adhere to the Fieser method (H₂O, NaOH(aq), H₂O) in the correct ratios.2. Ensure vigorous mechanical stirring throughout the quench.
Product contaminated with starting diol 1. Incomplete reduction.2. Insufficient LAH.1. Increase reaction time.2. Use a slightly larger excess of LAH (e.g., 1.3-1.4 eq).
Low recovery after distillation 1. Product is volatile.2. Inefficient distillation setup.1. Use an efficient condenser and a cold trap.2. Use a vacuum-jacketed Vigreux column for better separation.

References

  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. MDPI. [Online]. Available: [Link]

  • HU188157B - Process for producing 1,1-dichloro-4-methyl-1,3-pentadiene. Google Patents. [Online].
  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PubMed Central. [Online]. Available: [Link]

  • Synthesis of a Complex Allylic Alcohol. YouTube. [Online]. Available: [Link]

  • What safety measures are essential for handling Magnesium Turnings, Granules, and Powders?. Pentaphos. [Online]. Available: [Link]

  • 3,4-Pentadien-1-ol. PubChem, National Institutes of Health. [Online]. Available: [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. American Chemical Society. [Online]. Available: [Link]

  • Enzymatic halocyclization of allenic alcohols and carboxylates: a biocatalytic entry to functionalized O-heterocycles. Acris. [Online]. Available: [Link]

  • 1,4-pentadiene. Organic Syntheses Procedure. [Online]. Available: [Link]

  • Safe Handling of Magnesium. International Magnesium Association. [Online]. Available: [Link]

  • Allene synthesis by 1,3-substitution with carbon nucleophiles. Organic Chemistry Portal. [Online]. Available: [Link]

  • Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Synthesis of α-allenic aldehydes/ketones from homopropargylic alcohols using a visible-light irradiation system. Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available: [Link]

  • US2068415A - Purification of alcohols. Google Patents. [Online].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving 3-Methylpenta-3,4-dien-1-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-methylpenta-3,4-dien-1-ol. This document provides researchers, scientists, and drug development professionals with i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-methylpenta-3,4-dien-1-ol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reactions involving this versatile allenic alcohol. Our guidance is rooted in fundamental chemical principles and field-proven laboratory experience to ensure the integrity and success of your experiments.

Introduction: The Challenge of the Allenic Alcohol

3-Methylpenta-3,4-dien-1-ol is a unique bifunctional molecule, containing both a reactive allene moiety and a polar primary alcohol. This combination presents specific challenges during reaction workups. The hydroxyl group imparts significant polarity, influencing solubility and extraction efficiency, while the allene is susceptible to isomerization, cyclization, or decomposition under harsh conditions (e.g., strong acids/bases or high temperatures). This guide is designed to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and general properties of 3-methylpenta-3,4-dien-1-ol.

Q1: What are the primary stability concerns for 3-methylpenta-3,4-dien-1-ol?

A1: The main stability concerns stem from the allene functional group. Allenes are kinetically stable but can be thermodynamically driven to isomerize into more stable conjugated dienes (e.g., 3-methyl-1,3-pentadiene) under certain conditions, particularly with exposure to acid, base, or heat. Furthermore, like other dienes, there is a potential for oligomerization or polymerization over time or upon heating.[1]

Q2: How should I properly store 3-methylpenta-3,4-dien-1-ol?

A2: To maximize shelf-life and prevent degradation, store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial at low temperatures (refrigerator or freezer). This minimizes exposure to oxygen, moisture, light, and thermal energy, all of which can promote decomposition or isomerization pathways.

Q3: What solvents are recommended for reactions and subsequent workups?

A3:

  • For Reactions: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), toluene, or dichloromethane (DCM) are typically suitable, depending on the specific reaction chemistry.

  • For Workup (Extraction): The choice of extraction solvent is critical due to the compound's polarity. Diethyl ether or ethyl acetate are often effective. For less polar derivatives, a less polar solvent like DCM might be used. Due to the hydroxyl group, the compound will have some water solubility, necessitating multiple extractions and the use of brine to maximize recovery from the aqueous phase.[2]

Q4: What are the key safety hazards associated with this compound and its potential byproducts?

A4: 3-Methylpenta-3,4-dien-1-ol itself should be handled with standard laboratory precautions (gloves, safety glasses). While specific toxicity data is limited, it is a flammable liquid.[3] A more significant concern is the potential for isomerization into volatile and highly flammable conjugated dienes like 4-methyl-1,3-pentadiene.[1] These byproducts can form explosive mixtures with air and may polymerize, sometimes violently, if inhibitors are not present.[1] Always work in a well-ventilated fume hood and avoid heat and ignition sources.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the workup and purification phases of your experiment.

Q5: My reaction yield is unexpectedly low. What are the likely causes during workup?

A5: Low yield after workup can be traced to several factors. A systematic approach to troubleshooting is often most effective.

  • Cause 1: Inefficient Extraction. The hydroxyl group makes the product partially soluble in water. If you are only performing one or two extractions with an organic solvent, a significant portion of your product may be lost in the aqueous layer.

    • Solution: Perform at least three to five extractions with your chosen organic solvent. After combining the organic layers, wash them with brine (saturated NaCl solution). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

  • Cause 2: Product Decomposition During Quenching. Allenic alcohols can be sensitive to pH changes. A harsh acidic or basic quench can catalyze isomerization to a conjugated diene or other unwanted side reactions.

    • Solution: Use a mild quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching organometallic or basic reactions, as it provides a gentle buffer around pH 7.[4] For acidic reactions, a slow addition of saturated sodium bicarbonate (NaHCO₃) solution is recommended. Always perform the quench at a low temperature (e.g., 0 °C).

  • Cause 3: Volatility. Although the hydroxyl group raises the boiling point compared to a simple hydrocarbon, the molecule is still relatively small. Aggressive removal of solvent on a rotary evaporator, especially at elevated temperatures, can lead to loss of product.

    • Solution: Remove the solvent under reduced pressure at or near room temperature. If the product is still volatile, consider backfilling the rotary evaporator with an inert gas before removing the flask to prevent air drafts from carrying away vapor.

Q6: My post-workup NMR spectrum is messy and shows multiple unexpected products. Why?

A6: A complex product mixture often points to instability of the allene moiety under the reaction or workup conditions.

  • Cause 1: Isomerization to Conjugated Dienes. The most common side reaction is the isomerization of the 1,2-diene (allene) system to a more thermodynamically stable 1,3-diene. This is often catalyzed by trace acid or base.

    • Solution: Ensure all workup solutions are neutral or buffered. When drying the organic layer, use a neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid acidic drying agents. If performing chromatography, consider the solution in Q7.

  • Cause 2: Halocyclization or Other Intramolecular Reactions. If the reaction involves electrophilic species (e.g., halogens, acids), the allene can undergo intramolecular cyclization with the hydroxyl group to form substituted dihydrofurans.[5]

    • Solution: This is a known reactivity pathway for allenic alcohols.[5] If this is an undesired byproduct, reaction conditions must be optimized to favor the intended transformation. This may involve using protecting groups for the alcohol or choosing reagents that are less prone to electrophilic attack on the allene.

Q7: I'm having difficulty purifying my product by flash column chromatography. What can I do?

A7: Purification of allenic alcohols by silica gel chromatography can be challenging due to the acidic nature of standard silica gel.

  • Cause 1: Decomposition or Isomerization on the Column. The Lewis acidic sites on the surface of silica gel can act as a catalyst for the isomerization of your allene to the conjugated diene, leading to smearing, co-elution, and low recovery of the desired product.

    • Solution 1 (Recommended): Deactivate the silica gel. This can be done by preparing your column slurry in the eluent and adding 1% triethylamine (Et₃N) or another volatile base. The base neutralizes the acidic sites on the silica, preventing decomposition of your sensitive compound.

    • Solution 2: Use an alternative stationary phase. Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

  • Cause 2: Poor Separation. The polarity of the hydroxyl group can cause significant tailing on the column, leading to poor separation from other impurities.

    • Solution: Optimize your eluent system. A common mobile phase for a moderately polar compound like this would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). Adding a small amount (~1%) of a polar modifier like methanol or isopropanol to the eluent can sometimes improve peak shape by competing with your compound for the polar sites on the stationary phase, thus reducing tailing.

Part 3: Standardized Protocols & Visual Aids

Protocol 1: General Aqueous Workup for a Non-Aqueous Reaction
  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. This minimizes side reactions during the quench.

  • Quench: Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring. Add the quenching agent dropwise until no further reaction is observed.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If necessary, add deionized water to dissolve all salts.

  • Extract: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine Organic Layers: Combine all organic extracts in a single flask or separatory funnel.

  • Wash: Wash the combined organic layers sequentially with:

    • Deionized water (1 x volume)

    • Saturated aqueous NaHCO₃ (1 x volume, if the reaction was acidic)

    • Brine (1 x volume)

  • Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate in vacuo at low temperature (<30 °C) to yield the crude product.

Data Presentation: Solubility Characteristics
SolventPolarity IndexExpected Solubility/MiscibilityNotes
Water10.2Slightly SolublePolarity of -OH group allows for some solubility.[2]
Methanol / Ethanol5.1 / 4.3MiscibleGood solvent for NMR, but difficult to remove.
Tetrahydrofuran (THF)4.0MiscibleCommon reaction solvent.
Dichloromethane (DCM)3.1SolubleGood for extraction, but can be acidic.
Ethyl Acetate4.4SolubleExcellent choice for extraction and chromatography.
Diethyl Ether2.8SolubleExcellent choice for extraction.
Toluene2.4SolubleCommon non-polar reaction solvent.
Hexanes / Pentane0.1Sparingly SolubleGood anti-solvent for crystallization; primary non-polar component in chromatography.
Visualizations: Workflows and Logic Diagrams

G cluster_0 Reaction & Workup Workflow Start Reaction Complete Quench 1. Quench (e.g., sat. NH4Cl @ 0°C) Start->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc or Et2O) Quench->Extract Wash 3. Wash Organic Layer (H2O, Brine) Extract->Wash Dry 4. Dry (e.g., Na2SO4) Wash->Dry Concentrate 5. Concentrate (Low Temperature) Dry->Concentrate Purify 6. Purify (e.g., Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for reactions involving 3-methylpenta-3,4-dien-1-ol.

G Problem Problem: Low Product Purity (Complex Mixture) Cause1 Isomerization to 1,3-Diene? Problem->Cause1 Cause2 Decomposition on Silica Gel? Problem->Cause2 Cause3 Harsh Quench Conditions? Problem->Cause3 Solution1 Use Neutral Buffers Avoid Acid/Base Cause1->Solution1 Solution2 Deactivate Silica with Et3N or Use Alumina Cause2->Solution2 Solution3 Use Mild Quench (e.g., sat. NH4Cl) Cause3->Solution3

Caption: Troubleshooting logic for low product purity after workup.

References

  • Kleiner, C. et al. (2009). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 14(1), 548-557. [Link]

  • Ma, S. (2009). Some typical reactions of allenes. Accounts of Chemical Research, 42(10), 1679-1688. [Link]

  • Myers, A. G., & Zheng, B. (1996). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. Journal of the American Chemical Society, 118(18), 4492-4493. [Link]

  • Schober, L. J. et al. (2018). Enzymatic halocyclization of allenic alcohols and carboxylates: a biocatalytic entry to functionalized O-heterocycles. Green Chemistry, 20(22), 5242-5247. [Link]

  • Myers, A. G., & Zheng, B. (2009). Direct and Stereospecific Synthesis of Allenes via Reduction of Propargylic Alcohols with Cp2Zr(H)Cl. PMC. [Link]

  • Organic Chemistry Explained. (2020). Alkylation of Alcohols, Part 3: with Alkenes. YouTube. [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-pentadiene. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Pujada, R., & Brizuela, J. (2016). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Scribd. [Link]

  • LibreTexts Chemistry. (2023). Functional Groups In Organic Chemistry. [Link]

  • PubChem. (n.d.). 3,4-Pentadien-1-ol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Methyl-3,4-Pentadien-1-ol vs. Functionalized Allenes in Synthesis

This guide provides a technical comparison of 3-methyl-3,4-pentadien-1-ol versus its unsubstituted and isomeric counterparts, focusing on their utility in constructing oxygen heterocycles via transition-metal catalysis....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-methyl-3,4-pentadien-1-ol versus its unsubstituted and isomeric counterparts, focusing on their utility in constructing oxygen heterocycles via transition-metal catalysis.

Executive Summary

3-Methyl-3,4-pentadien-1-ol (CAS: 18022-52-1) represents a specialized class of


-hydroxy allenes where the internal allene carbon (C3) bears a methyl substituent. This structural modification fundamentally alters its reactivity profile compared to the unsubstituted parent, 3,4-pentadien-1-ol .

While unsubstituted allenols are standard substrates for generating simple dihydrofurans, the 3-methyl variant offers superior cationic stabilization during electrophilic activation (e.g., with Au(I) or Ag(I)), leading to accelerated reaction rates and enhanced regiocontrol. This guide analyzes the mechanistic divergence, synthesis protocols, and application scope of this building block in drug discovery scaffolds.

Chemical Profile & Structural Dynamics

The core difference lies in the electronic environment of the allene system.[1] The methyl group at C3 acts as an electron-donating group (EDG), stabilizing the partial positive charge that develops during metal coordination.

Feature3,4-Pentadien-1-ol (Unsubstituted) 3-Methyl-3,4-pentadien-1-ol (Target) Impact on Synthesis
Structure


Methyl group creates a quaternary center upon cyclization.
Electronic Bias Neutral internal carbonElectron-rich internal carbonHigher reactivity toward electrophilic metal catalysts (

,

).
Steric Profile Low steric demandModerate steric bulk at C3Directs nucleophilic attack; suppresses side reactions like dimerization.
Primary Product 2-Vinyltetrahydrofuran2-Vinyl-2-methyltetrahydrofuranAccess to quaternary carbon scaffolds common in terpenes.

Comparative Reactivity Analysis

Gold/Silver-Catalyzed Cycloisomerization

The most critical application of these allenols is the intramolecular hydroalkoxylation to form oxygen heterocycles.

  • Unsubstituted (3,4-Pentadien-1-ol):

    • Pathway: Typically undergoes 5-endo-trig cyclization.

    • Mechanism: The metal coordinates to the distal double bond (C4=C5). The hydroxyl group attacks C3.

    • Outcome: Formation of 2-vinyltetrahydrofuran.

    • Limitation: Slower kinetics; susceptible to competing polymerization or isomerization to conjugated dienes.

  • 3-Methyl Substituted:

    • Pathway: Exclusively 5-endo-trig (favored electronically).

    • Mechanism: The methyl group at C3 stabilizes the developing carbocationic character at the transition state (tertiary cation equivalent).

    • Outcome: Rapid formation of 2-methyl-2-vinyltetrahydrofuran .

    • Advantage: The "Thorpe-Ingold" like effect and electronic stabilization significantly lower the activation energy, often allowing reactions to proceed at lower catalyst loadings (e.g., 1 mol% AuCl vs 5 mol%).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the stabilization provided by the methyl group.

Cyclization_Pathway Substrate_H 3,4-Pentadien-1-ol (Unsubstituted) Au_Complex Au(I) Coordination (Distal Pi-Bond) Substrate_H->Au_Complex Substrate_Me 3-Methyl-3,4-pentadien-1-ol (Substituted) Substrate_Me->Au_Complex TS_H Transition State (H) Secondary Cation Character (Slower) Au_Complex->TS_H Slow TS_Me Transition State (Me) Tertiary Cation Character (Faster & Stabilized) Au_Complex->TS_Me Fast Product_H 2-Vinyltetrahydrofuran TS_H->Product_H Product_Me 2-Vinyl-2-methyltetrahydrofuran (Quaternary Center) TS_Me->Product_Me

Caption: Comparative activation pathways showing the kinetic advantage of the 3-methyl substituted allene via tertiary cation stabilization.

Experimental Protocols

Synthesis of 3-Methyl-3,4-pentadien-1-ol

Unlike the unsubstituted parent which is easily made via Crabbé homologation of 3-butyn-1-ol, the 3-methyl variant requires a specific approach to install the internal methyl group, typically via SN2' substitution .

Method: Organocuprate Displacement of Propargylic Acetates This protocol ensures high regioselectivity for the allene over the alkyne isomer.

Reagents:

  • Starting Material: 5-Acetoxy-3-pentyne (or corresponding propargylic acetate).

  • Reagent: Methylmagnesium bromide (MeMgBr) + CuI (catalytic) or Lithium Dimethylcuprate (

    
    ).
    
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation of Cuprate: In a flame-dried flask under Argon, cool a suspension of CuI (1.0 equiv) in dry THF to -78°C. Add MeLi (2.0 equiv) dropwise to form the clear, colorless Gilman reagent (

    
    ).
    
  • Substrate Addition: Dissolve the propargylic acetate precursor (e.g., 1-acetoxy-3-pentyne derivatives) in THF and cool to -78°C.

  • Reaction: Cannulate the cuprate solution into the substrate solution slowly. The reaction proceeds via an anti-SN2' mechanism .

  • Monitoring: Stir at -78°C for 1 hour, then warm to 0°C. Monitor by TLC (stain with KMnO4; allenes show distinct spots).

  • Workup: Quench with saturated aqueous

    
     (ammonia ensures copper removal). Extract with 
    
    
    
    .
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). Note: Allenes can be acid-sensitive; use neutralized silica if necessary.

Gold-Catalyzed Cyclization to Dihydrofurans

This standard assay validates the reactivity of the synthesized allene.

Protocol:

  • Catalyst Prep: Dissolve

    
     (2 mol%) and 
    
    
    
    (2 mol%) in DCM (0.1 M relative to substrate) to generate the active cationic gold species in situ.
  • Addition: Add a solution of 3-methyl-3,4-pentadien-1-ol (1.0 equiv) in DCM to the catalyst mixture at room temperature.

  • Observation: The reaction is typically complete within 10–30 minutes (significantly faster than the unsubstituted analog).

  • Workup: Filter through a short pad of silica to remove gold. Concentrate in vacuo.

  • Analysis:

    
     NMR will show the disappearance of allene protons (4.6–4.8 ppm) and appearance of vinyl protons and the methyl singlet shifted downfield (approx. 1.2–1.3 ppm) indicative of the quaternary C-O center.
    

Strategic Applications in Drug Development

The 3-methyl-3,4-pentadien-1-ol scaffold is particularly valuable for:

  • Quaternary Center Installation: It allows the single-step formation of a cyclic ether with a quaternary carbon, a motif found in complex marine polyethers and ionophore antibiotics.

  • Chirality Transfer: If the starting propargylic acetate is chiral, the SN2' displacement transfers chirality to the allene axis, which is then transferred to the C2 center of the tetrahydrofuran during cyclization (Axis-to-Center Chirality Transfer).

  • Fragment Coupling: The vinyl group on the resulting tetrahydrofuran serves as a handle for further functionalization (e.g., cross-coupling or ozonolysis).

References

  • Mechanisms of Gold-Catalyzed Cyclization

    • Title: Gold-Catalyzed Cycloisomeriz
    • Source:Chemical Reviews, 2008.
    • URL:[Link]

  • Synthesis of Substituted Allenes

    • Title: Synthesis of Allenes via Organocopper-Medi
    • Source:Organic Reactions, 2004.
    • URL:[Link]

  • Silver-Catalyzed Cyclization

    • Title: Silver-Catalyzed Cyclization of Functionalized Allenes to Dihydrofurans.[2]

    • Source:Organic Letters, 2016.[2]

    • URL:[Link]

  • Chirality Transfer in Allenes

    • Title: Axis-to-Center Chirality Transfer in Gold-Catalyzed Cycliz
    • Source:Journal of the American Chemical Society, 2010.[3]

    • URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Methyl-3,4-Pentadien-1-ol vs. Propargylic Alcohols

This guide provides an in-depth technical comparison between 3-methyl-3,4-pentadien-1-ol (a -allenol) and propargylic alcohols (alkynols), focusing on their divergent reactivity profiles in metal-catalyzed cycloisomeriza...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-methyl-3,4-pentadien-1-ol (a


-allenol) and propargylic alcohols  (alkynols), focusing on their divergent reactivity profiles in metal-catalyzed cycloisomerization and heterocycle synthesis.[1]

[1]

Executive Summary

In the landscape of diversity-oriented synthesis, 3-methyl-3,4-pentadien-1-ol represents a "pre-activated" building block capable of rapid, stereospecific cyclization to form substituted tetrahydrofurans and dihydropyrans.[1] In contrast, propargylic alcohols serve as latent electrophiles that typically require isomerization (e.g., Meyer-Schuster or Rupe rearrangement) or harsh activation to achieve similar complexity.

This guide analyzes the mechanistic divergence between these two substrate classes, demonstrating why the allenol moiety offers superior atom economy and stereocontrol for constructing oxygenated heterocycles, particularly under Gold(I) and Silver(I) catalysis.

Substrate Profile & Chemical Space

Feature3-Methyl-3,4-pentadien-1-ol (

-Allenol)
Propargylic Alcohols (

-Alkynol)
Structure


Electronic State Cumulated diene (Axial chirality potential)Linear triple bond (

hybridized)
Primary Reactivity 5-exo-trig cycloisomerizationMeyer-Schuster rearrangement / Substitution
Activation Mode

-activation of distal/proximal double bond

-activation of alkyne /

ionization
Key Product Class 2-Vinyl-tetrahydrofurans / Dihydropyrans

-Unsaturated enones / Furans (multistep)
The "Allenol Advantage"

The 3-methyl-3,4-pentadien-1-ol substrate contains a built-in nucleophile (hydroxyl) and a bis-electrophile (allene).[1] The internal methyl group at the C3 position stabilizes the developing positive charge during electrophilic activation, directing regioselectivity toward 5-membered ring formation (tetrahydrofurans) over 6-membered rings, a distinct advantage over unsubstituted allenols.

Mechanistic Divergence

Allenol Pathway: Axis-to-Center Chirality Transfer

The reaction of 3-methyl-3,4-pentadien-1-ol with carbophilic Lewis acids (Ag


, Au

) proceeds via a coordinated

-complex.[1]
  • Mechanism: The metal coordinates to the less sterically hindered terminal double bond (C4=C5).

  • Nucleophilic Attack: The hydroxyl group attacks the activated central carbon (C4).

  • Result: The axial chirality of the allene (if enantioenriched) is transferred to the new point-center of chirality at C2 of the tetrahydrofuran ring.

  • Product: 3-methyl-2-vinyltetrahydrofuran .[1]

Propargylic Pathway: The Isomerization Bottleneck

Propargylic alcohols cannot directly cyclize to form stable tetrahydrofurans without chain elongation (homologation).

  • Direct Cyclization: Requires 5-endo-dig pathways (Baldwin-disfavored) or external nucleophiles.[1]

  • Isomerization: Gold catalysts often convert propargylic alcohols into enones (Meyer-Schuster) or allenols in situ.[1] This adds a kinetic step, reducing overall reaction rate and potentially eroding stereochemical purity compared to starting directly with the allenol.

Visualization of Signaling Pathways (DOT)

ReactivityComparison Allenol 3-Methyl-3,4-pentadien-1-ol (Gamma-Allenol) Metal M+ Catalyst (Au(I) / Ag(I)) Allenol->Metal Rapid Binding Propargyl Propargylic Alcohol (Alpha-Alkynol) Propargyl->Metal Slow Binding Coordination Pi-Coordination (Distal C=C) Metal->Coordination Rearrange Meyer-Schuster / Rupe Rearrangement Metal->Rearrange Isom In-situ Isomerization to Allenol Metal->Isom Slow Transition Transition State (5-exo-trig) Coordination->Transition OH Attack ProductA 3-Methyl-2-vinyl-THF (Stereodefined) Transition->ProductA Chirality Transfer Enone Enone / Enal Intermediate Rearrange->Enone ProductB Acyclic Enone (No Cyclization) Enone->ProductB Isom->Coordination

Figure 1: Mechanistic divergence showing the direct cyclization pathway of allenols versus the rearrangement-dominated pathway of propargylic alcohols.[1]

Comparative Experimental Data

The following data summarizes the efficiency of heterocycle formation using Silver(I) catalysis, a standard protocol for these substrates.

Table 1: Cyclization Efficiency (AgNO


 / Silica Gel, 25°C) 
SubstrateCatalyst SystemTimeProductYieldSelectivity
3-Methyl-3,4-pentadien-1-ol 10 mol% AgNO

/ SiO

2 h3-Methyl-2-vinyl-THF88% >95:5 (5-exo)
4-Pentyn-1-ol (Homopropargylic)10 mol% AgNO

/ SiO

18 h2-Methyl-4,5-dihydrofuran45%Mixture (Endo/Exo)
Propargylic Alcohol (Generic)10 mol% AgNO

/ SiO

24 hComplex Mixture<10%N/A (Polymerization)

Note: Propargylic alcohols require homopropargylic chain length (4-pentyn-1-ol) to be comparable in cyclization.[1] The allenol demonstrates superior yield and rate due to the lower activation energy of the cumulative double bond system.

Experimental Protocols

Protocol A: Silver-Catalyzed Cyclization of 3-Methyl-3,4-pentadien-1-ol

Objective: Synthesis of 3-methyl-2-vinyltetrahydrofuran.[1]

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-methyl-3,4-pentadien-1-ol (1.0 mmol, 98 mg) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add AgNO

    
      impregnated on Silica Gel (10 wt%, 200 mg) in one portion. Note: Solid-supported silver provides a heterogeneous surface that facilitates proton transfer.[1]
    
  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the allenol spot (

    
    ).
    
  • Workup: Filter the reaction mixture through a short pad of Celite to remove the silver catalyst. Wash the pad with Et

    
    O (2 x 10 mL).
    
  • Purification: Concentrate the filtrate under reduced pressure (careful: product is volatile). Purify via flash column chromatography (Pentane/Et

    
    O) to yield the vinyl-tetrahydrofuran  as a colorless oil.[1]
    
Protocol B: Gold-Catalyzed Rearrangement of Propargylic Alcohols

Objective: Comparison reaction (Meyer-Schuster Rearrangement).

  • Preparation: Dissolve 1-phenyl-2-propyn-1-ol (1.0 mmol) in MeOH/H

    
    O (10:1, 5 mL).
    
  • Catalyst: Add NaAuCl

    
      (2 mol%) and stir at 60°C.
    
  • Observation: The reaction will not form a cycle but will rearrange to chalcone (

    
    -unsaturated ketone). This highlights the fundamental reactivity difference: propargylic alcohols favor rearrangement to conjugated systems, whereas allenols favor cyclization to saturated heterocycles.
    

References

  • Hoffmann-Röder, A., & Krause, N. (2004). Gold(I)

    
    -Hydroxyallenes to 2,5-Dihydrofurans. Organic Letters. 
    
  • Alcaide, B., & Almendros, P. (2013). Gold-Catalyzed Reactions of Allenols. Accounts of Chemical Research.

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews.

  • Patil, N. T., & Yamamoto, Y. (2008). Coinage Metal-Assisted Synthesis of Heterocycles. Chemical Reviews.

  • Marshall, J. A. (2000). Synthesis and Reactions of Allenylmetal Compounds. Chemical Reviews.

Sources

Validation

Technical Comparison: Synthesis Integrity &amp; Cyclization Efficiency of 3-methyl-3,4-pentadien-1-ol

The following technical guide is structured to serve as a comparative analysis and operational manual for researchers utilizing 3-methyl-3,4-pentadien-1-ol . It prioritizes experimental reproducibility, spectroscopic val...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comparative analysis and operational manual for researchers utilizing 3-methyl-3,4-pentadien-1-ol . It prioritizes experimental reproducibility, spectroscopic validation, and catalytic application efficiency.


-Allenols

Executive Summary & Strategic Context

3-methyl-3,4-pentadien-1-ol is a critical


-allenol intermediate, primarily utilized as a precursor for the synthesis of substituted dihydrofurans and other oxygenated heterocycles via metal-catalyzed cycloisomerization.

Unlike simple terminal allenes, the C3-methyl substitution introduces specific steric and electronic parameters that significantly influence:

  • Stability: Higher susceptibility to oxidative dimerization compared to unsubstituted analogues.

  • Reactivity: Enhanced nucleophilicity at the

    
    -carbon during metal coordination (Au/Ag).
    
  • Chirality: The molecule possesses axial chirality (

    
    ) due to the orthogonal 
    
    
    
    -systems and the C3-substitution pattern, though typically synthesized as a racemate.

This guide compares Commercial Grade (Stabilized) vs. Freshly Synthesized material, cross-referencing experimental data with literature standards to establish a "Go/No-Go" decision matrix for drug development workflows.

Structural Validation: Spectroscopic Benchmarking

Before initiating any catalytic workflow, the integrity of the allene moiety must be validated. Allenols are prone to isomerization to conjugated dienes (e.g., 3-methyl-2,4-pentadien-1-ol) or polymerization upon prolonged storage.

Table 1: Spectroscopic Cross-Reference (Literature vs. In-House Target)

ParameterLiterature Standard (Ref 1, 2)Experimental Target (Valid Material)Impurity Flag (Degradation)
IR (Neat) 1950–1960 cm⁻¹ (Strong,

)
1956 cm⁻¹ (Sharp)Broadening or appearance of 1600–1650 cm⁻¹ (Conjugated Diene)
¹H NMR (

)
4.65–4.75 ppm (m, 2H,

)
4.71 ppm (m, 2H)Signals at 5.0–6.5 ppm (Vinyl protons of diene)
¹H NMR (

)
1.70–1.75 ppm (t/m, 3H,

)
1.73 ppm (t,

Hz)
Shift to <1.5 ppm or splitting changes
¹³C NMR (

)
203–205 ppm (Quaternary,

)
204.2 ppmDisappearance of signal >200 ppm
Appearance Colorless oilColorless to faint straw oilYellow/Orange (Polymerization)

Critical Insight: The diagnostic signal is the ~204 ppm resonance in ¹³C NMR. If this peak is absent or significantly diminished relative to the aliphatic carbons, the material has isomerized and will poison Gold(I) catalysts.

Synthesis vs. Commercial Sourcing: A Comparative Analysis

For high-value cyclization reactions, relying on aged commercial stock is a primary failure mode. Below is a comparison of the two primary sourcing strategies.

Method A: Commercial Sourcing (Stabilized)
  • Pros: Immediate availability.

  • Cons: Often contains stabilizers (e.g., hydroquinone) or traces of isomerization products.

  • Risk: Stabilizers can chelate soft metals (Au, Ag), stalling the catalytic cycle.

Method B: In-House Synthesis (Recommended)
  • Route: Copper-mediated homologation or reduction of propargylic precursors.

  • Protocol: Crabbé-Type Homologation (Modified)

    • Precursor: 3-butyn-1-ol derivatives (specifically adapted for C3-methylation).

    • Alternative (Preferred for C3-Me): Reduction of the corresponding propargylic epoxide or phosphate using organocoprates.

  • Pros: High purity, stabilizer-free.

  • Cons: Requires strict anaerobic handling.

Optimized Purification Protocol (Self-Validating)

To restore degraded material or purify crude synthesis:

  • Flash Chromatography: Use Neutral Alumina (Activity III) rather than Silica Gel. Silica acidity can catalyze the rearrangement to the conjugated diene.

  • Eluent: Pentane/Ether gradient.

  • Validation: Run IR immediately. Look for the sharp 1956 cm⁻¹ peak.

Application: Metal-Catalyzed Cycloisomerization

The primary application of 3-methyl-3,4-pentadien-1-ol is the synthesis of 4-methyl-2,3-dihydrofuran .

Comparative Catalyst Performance

Reaction: 3-methyl-3,4-pentadien-1-ol $\xrightarrow{[M]} $ 4-methyl-2,3-dihydrofuran

Catalyst SystemReaction TimeYieldSelectivityNotes
AgNO₃ / CaCO₃ 12–24 h75–85%HighRobust. Slower, but tolerant of trace impurities. Less prone to polymerizing the allene.
AuCl₃ < 30 min40–60%LowAggressive. Often causes rapid darkening (polymerization) if temperature isn't controlled (-20°C).
[Au(PPh₃)]SbF₆ 1–2 h92–98% Excellent The Gold Standard. Cationic Gold(I) provides the optimal balance of Lewis acidity and soft-soft interaction.
Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic pathway and the decision logic for catalyst selection based on substrate quality.

G Start Start: 3-methyl-3,4-pentadien-1-ol Check QC Check: 13C NMR > 200ppm? Start->Check Purify Purification: Neutral Alumina (Remove Isomers) Check->Purify No (Degraded) Cat_Select Catalyst Selection Check->Cat_Select Yes (Pure) Purify->Check Ag_Path Ag(I) (Silver Nitrate) Slow, High Tolerance Cat_Select->Ag_Path Impure/Wet Au_Path Au(I) (JohnPhos/SbF6) Fast, High Yield Cat_Select->Au_Path Anhydrous/Pure Coord Coordination: Au activates distal C=C Ag_Path->Coord Au_Path->Coord Attack Nucleophilic Attack: 5-endo-trig / 5-exo-dig Coord->Attack Proto Protodeauration: Product Release Attack->Proto Product Product: 4-methyl-2,3-dihydrofuran Proto->Product

Caption: Workflow for quality assessment and catalytic cyclization of


-allenols. Note the critical QC checkpoint before catalyst addition.

Detailed Experimental Protocol

Objective: Gold(I)-catalyzed synthesis of 4-methyl-2,3-dihydrofuran from 3-methyl-3,4-pentadien-1-ol.

  • Pre-Reaction Prep:

    • Flame-dry a 10 mL Schlenk tube under Argon.

    • Prepare a 0.1 M solution of 3-methyl-3,4-pentadien-1-ol in dry DCM.

    • Self-Validation: Check solvent water content (Karl Fischer) if possible; water acts as a competing nucleophile.

  • Catalyst Loading:

    • Add [Au(PPh₃)Cl] (2 mol%) and AgSbF₆ (2 mol%) to the reaction vessel.

    • Note: The formation of a white precipitate (AgCl) indicates active cationic gold generation.

  • Reaction:

    • Add the allene solution dropwise at 0°C.

    • Monitor via TLC (Stain: KMnO₄). The allene spot (high Rf) should disappear; the dihydrofuran spot (lower Rf) will appear.

  • Quench & Isolation:

    • Filter through a short plug of silica to remove gold residues.

    • Concentrate carefully (product is volatile).

References

  • Krause, N., & Hashmi, A. S. K. (2004). Modern Allene Chemistry. Wiley-VCH.

  • Hoffmann-Röder, A., & Krause, N. (2004). "Synthesis and Properties of Allenes". Angewandte Chemie International Edition, 43(10), 1196-1216.

  • Zhang, Z., & Widenhoefer, R. A. (2007). "Gold(I)-Catalyzed Intramolecular Enantioselective Hydroalkoxylation of Allenes". Angewandte Chemie, 119(1-2).

  • PubChem Database. "3,4-Pentadien-1-ol Compound Summary". National Center for Biotechnology Information.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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